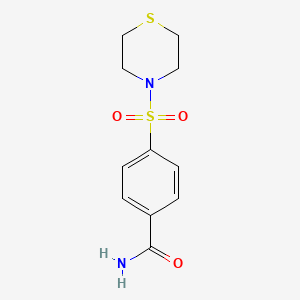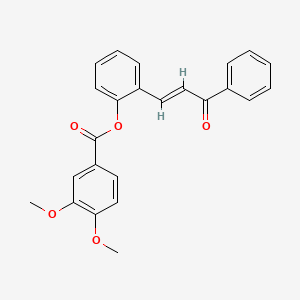![molecular formula C21H24N2O3 B5318327 N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B5318327.png)
N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. In
Mécanisme D'action
N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and potentially reduce drug-seeking behavior. This compound has been shown to be a highly selective inhibitor of GABA transaminase, with little to no effect on other enzymes.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a calming effect and potentially reduce drug-seeking behavior. This compound has also been shown to enhance cognitive function and memory in animal studies. In addition, this compound has been shown to have minimal side effects and toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide in lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. However, one limitation of using this compound is that it is not suitable for use in human studies due to its potential for addiction and abuse.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide. One area of interest is the development of new compounds that are more selective and potent inhibitors of GABA transaminase. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and memory. In addition, further research is needed to determine the potential therapeutic applications of this compound in the treatment of addiction, epilepsy, anxiety, and depression.
Méthodes De Synthèse
N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with cyclopropylcarbonyl chloride to form N-(cyclopropylcarbonyl)piperidine. This intermediate is then reacted with 2-naphthol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-(2-naphthyloxy)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of addiction. GABA is known to play a role in the reward pathway of the brain, and drugs of abuse such as cocaine and alcohol can disrupt this pathway by decreasing GABA levels. By inhibiting GABA transaminase, this compound can increase GABA levels and potentially reduce drug-seeking behavior.
Other potential therapeutic applications of this compound include the treatment of epilepsy, anxiety, and depression. This compound has also been studied for its potential use in enhancing cognitive function and memory.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-3-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(14-26-19-10-9-15-4-1-2-5-17(15)12-19)22-18-6-3-11-23(13-18)21(25)16-7-8-16/h1-2,4-5,9-10,12,16,18H,3,6-8,11,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADBDDRGGPJHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5318248.png)
![4-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5318261.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)

![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)

![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)

![N,N-diethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5318309.png)



![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)